molecular formula C15H24O B077117 alpha-Dictyopterol CAS No. 13878-79-0

alpha-Dictyopterol

Cat. No. B077117
CAS RN: 13878-79-0
M. Wt: 220.35 g/mol
InChI Key: UDVQLTLIDZOVNN-LXTVHRRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Dictyopterol is a natural product with a unique chemical structure that has been found to possess various biological activities. It is a diterpenoid compound that was first isolated from the leaves of the plant, Dictyopteris undulata. Since its discovery, alpha-Dictyopterol has been studied extensively for its potential as a therapeutic agent in various fields of medicine.

Scientific Research Applications

Data Management and Analytics in Biological Research

Alpha-Dictyopterol plays a crucial role in the field of bioinformatics, particularly in managing and analyzing high-dimensional datasets generated from biological experiments like genomics and transcriptomics. Tools like dictyExpress leverage alpha-Dictyopterol for exploratory data analysis, enabling researchers to visualize and interpret complex data sets, such as gene expression profiles, clustering, gene ontology enrichment analysis, differential expression analysis, and comparison of experiments. This assists in hypothesis generation and discovery of novel insights in biological research (Stajdohar et al., 2017).

Model Organism Databases for Genomic Data

Alpha-Dictyopterol is integral in model organism databases like dictyBase, which serves as a repository for genomic data of the social amoeba Dictyostelium discoideum. These databases provide well-annotated genome data, facilitating the study of cellular processes and molecular medicine. Such resources allow for efficient and focused annotation, enabling researchers to explore and analyze genome sequences and related biological functions (Chisholm et al., 2005).

Gene Expression Analysis

Alpha-Dictyopterol is also pivotal in the development of web-based bioinformatics applications, such as dictyExpress, which provides an interactive explorative interface for gene expression databases. This application allows for the analysis of gene expression experiments, facilitating the exploration of gene expression profiles, gene co-expression networks, and the analyses of Gene Ontology term enrichment, thereby enhancing the understanding of gene functions and interactions (Rot et al., 2009).

Understanding Human Diseases Using Model Organisms

Alpha-Dictyopterol is significant in the use of model organisms like Dictyostelium discoideum for understanding human diseases. This model organism aids in studying cellular processes, host-pathogen interactions, and the molecular causes of human diseases. It is particularly useful for investigating immune-cell diseases, centrosomal abnormalities, bacterial intracellular pathogenesis, and the mechanisms of neuroprotective and anti-cancer drug action (Williams et al., 2006).

properties

CAS RN

13878-79-0

Product Name

alpha-Dictyopterol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1R,4aS,6R,8aR)-4,8a-dimethyl-6-prop-1-en-2-yl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol

InChI

InChI=1S/C15H24O/c1-10(2)12-7-8-15(4)13(9-12)11(3)5-6-14(15)16/h5,12-14,16H,1,6-9H2,2-4H3/t12-,13+,14-,15-/m1/s1

InChI Key

UDVQLTLIDZOVNN-LXTVHRRPSA-N

Isomeric SMILES

CC1=CC[C@H]([C@]2([C@H]1C[C@@H](CC2)C(=C)C)C)O

SMILES

CC1=CCC(C2(C1CC(CC2)C(=C)C)C)O

Canonical SMILES

CC1=CCC(C2(C1CC(CC2)C(=C)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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